
10-Nitrooleate-d17 (nitrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Nitrooleate-d17 (nitrate) is a deuterium-labeled derivative of 10-nitrooleic acid nitrate. This compound is a nitrated unsaturated fatty acid and represents a novel class of endogenous lipid-derived signaling molecules. It is primarily used as an internal standard for the quantification of 10-nitrooleate by gas chromatography or liquid chromatography-mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Nitrooleate-d17 (nitrate) is synthesized through the nitration of oleic acid. The nitration process involves the use of peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 10-Nitrooleate-d17 (nitrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is typically stored at -20°C to ensure its stability over time .
Análisis De Reacciones Químicas
Types of Reactions
10-Nitrooleate-d17 (nitrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of 10-nitrooleate, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10-Nitrooleate-d17 (nitrate) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of nitrated fatty acids.
Biology: Investigated for its role in cellular signaling and as a ligand for peroxisome proliferator-activated receptor gamma.
Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress, inflammation, and fibrosis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in lipid biochemistry
Mecanismo De Acción
10-Nitrooleate-d17 (nitrate) exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma Activation: The compound serves as a potent ligand for this receptor, promoting the differentiation of preadipocytes to adipocytes.
Nitric Oxide Release: It can decompose or be metabolized to release nitric oxide, which plays a crucial role in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Nitrooleate: Another regioisomer of nitrooleate formed by the nitration of oleic acid.
12-Nitrolinoleate: A nitrated linoleic acid with similar signaling properties.
Cholesteryl Nitrolinoleate: A nitrated cholesterol ester with comparable biological activities
Uniqueness
10-Nitrooleate-d17 (nitrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Its ability to activate peroxisome proliferator-activated receptor gamma and release nitric oxide further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-10-nitrooctadec-9-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADPCFZZWXOTI-RAGXLMKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

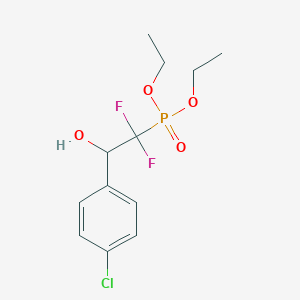
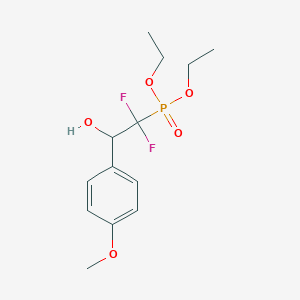

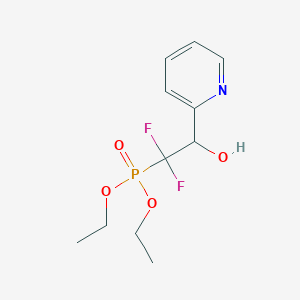




![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)
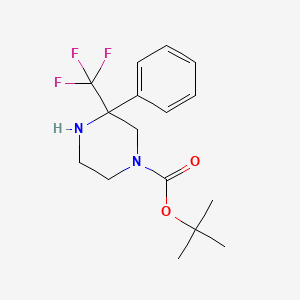
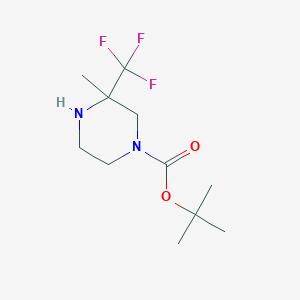
![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)

